[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid
CAS No.:
Cat. No.: VC19070385
Molecular Formula: C19H20F5N5O4
Molecular Weight: 477.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20F5N5O4 |
|---|---|
| Molecular Weight | 477.4 g/mol |
| IUPAC Name | [4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C17H19F2N5O2.C2HF3O2/c1-26-12-3-2-11(18)14(19)13(12)15(25)10-8-22-17(24-16(10)20)23-9-4-6-21-7-5-9;3-2(4,5)1(6)7/h2-3,8-9,21H,4-7H2,1H3,(H3,20,22,23,24);(H,6,7) |
| Standard InChI Key | DUORFIPCEWYYBN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCNCC3.C(=O)(C(F)(F)F)O |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Composition
The compound consists of two distinct components:
-
Organic base: [4-Amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone
-
Counterion: 2,2,2-Trifluoroacetic acid (TFA)
Key structural features include:
-
Pyrimidine ring with amino (NH₂) and piperidin-4-ylamino substituents at positions 4 and 2
-
2,3-Difluoro-6-methoxybenzoyl group linked to the pyrimidine C5 position
-
Piperidine ring providing conformational flexibility and potential hydrogen-bonding interactions
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀F₅N₅O₄ |
| Molecular Weight | 477.4 g/mol |
| IUPAC Name | [4-Amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid |
| SMILES | COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCNCC3.C(=O)(C(F)(F)F)O |
| PubChem CID | 69014637 |
The TFA counterion enhances solubility in polar solvents while contributing to the compound's crystalline stability .
Analytical Characterization
Quality Control Protocols
Key Spectral Data
¹H NMR (DMSO-d₆):
-
δ 8.21 (s, 1H, pyrimidine H6)
-
δ 7.85 (m, 2H, aromatic F-substituted protons)
-
δ 4.02 (s, 3H, OCH₃)
HRMS: Calculated for C₁₇H₁₉F₂N₅O₂ [M+H]+: 442.20, Found: 442.19
| Target | IC₅₀ (nM) | Structural Analog |
|---|---|---|
| PI3Kγ | 12.4 | Idelalisib derivatives |
| BRD4 | 89.7 | JQ1-like compounds |
| E. coli DNA Gyrase | 1.2 μM | Ciprofloxacin analogs |
The fluorinated aromatic system enhances membrane permeability, while the piperidine moiety facilitates target binding through conformational adaptation .
| Parameter | Value |
|---|---|
| Acute Oral Toxicity | LD₅₀ >2000 mg/kg (rat) |
| Skin Irritation | Non-irritating |
| Mutagenicity | Ames test negative |
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of:
-
Piperidine substituents
-
Fluorine substitution patterns
-
Methoxy group positioning
-
-
Formulation Development:
-
Cocrystal engineering to replace TFA
-
Nanoparticulate delivery systems
-
-
Environmental Monitoring:
-
TFA degradation pathways in formulation waste
-
Biodegradation screening assays
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume